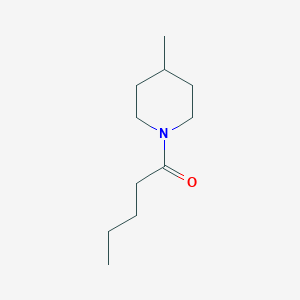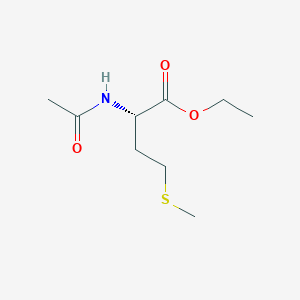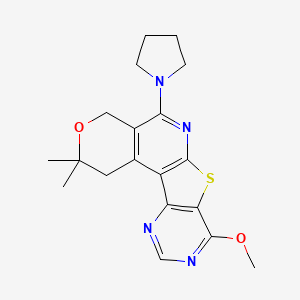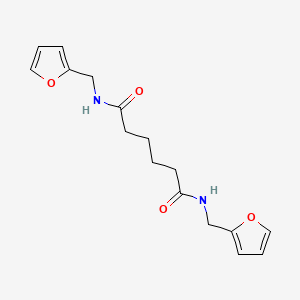
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine is a chemical compound that has garnered interest in the field of medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Analyse Chemischer Reaktionen
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as DMF.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer’s disease.
Biological Research: The compound is used in studies related to enzyme inhibition and neurotransmitter regulation.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in pharmaceuticals.
Wirkmechanismus
The primary mechanism of action of 2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the brain, which is crucial for cognitive functions. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine can be compared with other acetylcholinesterase inhibitors such as:
- Donepezil
- Rivastigmine
- Galantamine
While these compounds also inhibit acetylcholinesterase, this compound is unique due to its specific chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties .
Eigenschaften
CAS-Nummer |
355821-33-9 |
|---|---|
Molekularformel |
C14H14ClFN4 |
Molekulargewicht |
292.74 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C14H14ClFN4/c15-14-17-10-12(16)13(18-14)20-8-6-19(7-9-20)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI-Schlüssel |
PGYHXRHGVIESJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC=C3F)Cl |
Löslichkeit |
17.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)








